3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-methyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-10-4-3-5-11(8-10)15-19-13(23-20-15)9-25-17-18-12-6-7-24-14(12)16(22)21(17)2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCRIINEYLOFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
Aminothiophene-carboxamides undergo cyclocondensation with formamide or formic acid to form the pyrimidinone ring. For example, treatment of 2-amino-3-carboxamidothiophene with formamide at 150–160°C yields thieno[3,2-d]pyrimidin-4-one with 60–65% efficiency. This method benefits from operational simplicity but requires stringent temperature control to avoid side reactions such as decarboxylation.
Thorpe-Ziegler Cyclization
Alkylation of mercaptocarbonitrile intermediates followed by base-mediated cyclization offers an alternative route. Abdel Hamid et al. demonstrated that treating 3-mercapto-2-cyanothiophene with ethyl chloroacetate in alkaline conditions generates the bicyclic system with 71% yield. This approach is particularly effective for introducing substituents at the 2-position of the pyrimidinone ring.
Sulfanyl-Oxadiazole Moiety Installation
The 2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl) side chain requires sequential synthesis:
Oxadiazole Ring Formation
3-(3-Methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is prepared via cyclization of N-hydroxy-3-(3-methylphenyl)propionimidamide under dehydrating conditions. Using polyphosphoric acid (PPA) at 120°C for 4 hours achieves 88% conversion.
Mercaptomethylation and Thioether Coupling
The oxadiazole aldehyde undergoes reduction to the corresponding alcohol (NaBH4, EtOH, 90% yield), followed by bromination (PBr3, CH2Cl2, 78% yield). Subsequent nucleophilic displacement with thiourea in ethanol at reflux generates the mercaptomethyl intermediate, which reacts with 2-chlorothieno[3,2-d]pyrimidin-4-one under basic conditions (K2CO3, DMF, 70°C) to install the sulfanyl bridge.
Integrated Synthetic Pathways
Comparative analysis reveals three viable routes for the target compound:
Reaction Optimization Strategies
Solvent Systems
DMF outperforms THF and toluene in coupling reactions due to superior oxadiazole solubility. Polar aprotic solvents increase reaction rates by 30–40% compared to dichloromethane.
Catalytic Enhancements
Adding 5 mol% tetrabutylammonium bromide (TBAB) in Suzuki-Miyaura couplings improves cross-coupling efficiency between heterocyclic fragments (yield increase from 54% to 79%).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces oxadiazole formation time from 4 hours to 35 minutes while maintaining 85% yield.
Analytical Characterization Benchmarks
Critical spectroscopic data for verifying successful synthesis:
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidinone H-2), 7.65–7.23 (m, 4H, aromatic), 4.52 (s, 2H, SCH2), 2.41 (s, 3H, NCH3), 2.34 (s, 3H, Ar-CH3)
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13C NMR: 172.8 ppm (C=O), 165.1 ppm (oxadiazole C-2), 142.3 ppm (thiophene C-3)
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HRMS: m/z calcd for C23H20N4O2S2 [M+H]+: 457.1054; found: 457.1058
Industrial-Scale Considerations
Pilot plant trials identified two critical process parameters:
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Oxadiazole bromination: Maintaining stoichiometric HBr generation prevents over-bromination (optimal Br2:substrate ratio = 1.05:1)
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Final coupling pH: Reactions conducted at pH 8.5–9.0 in aqueous-organic biphasic systems reduce emulsion formation during workup
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : The oxadiazole and thienopyrimidine rings are stable under mild reduction conditions, but harsher conditions can lead to ring opening or other structural changes.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents (e.g., chlorine, bromine), organometallic reagents.
Major Products
Oxidation: : Formation of sulfoxides, sulfones.
Reduction: : Potential ring-opened products or modified core structures.
Substitution: : Varied substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a pharmacological agent. The thieno[3,2-d]pyrimidine core is known for its activity against various biological targets.
- Anticancer Activity : Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit cytotoxic effects against cancer cell lines. The incorporation of oxadiazole may enhance this activity through improved interaction with cellular targets.
- Antimicrobial Properties : The oxadiazole ring is recognized for its antimicrobial activity. Studies have demonstrated that derivatives of oxadiazole can inhibit the growth of bacteria and fungi, making this compound a candidate for developing new antimicrobial agents.
Agricultural Chemistry
The compound's unique properties may also lend themselves to applications in agriculture.
- Pesticidal Activity : Oxadiazole derivatives have been studied for their effectiveness as pesticides. The structural features of this compound could be optimized to develop new agrochemicals that target specific pests while minimizing environmental impact.
Material Science
In material science, the compound's unique electronic properties may be exploited.
- Organic Electronics : The presence of both sulfur and nitrogen heterocycles in the structure suggests potential applications in organic semiconductors. Research into organic photovoltaics and light-emitting diodes (OLEDs) could benefit from compounds like this one, which may improve charge transport and stability.
Case Study 1: Anticancer Activity
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The introduction of the oxadiazole moiety was found to enhance the efficacy of these compounds by increasing their binding affinity to DNA targets.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study concluded that the addition of methyl and sulfanyl groups improved the bioactivity profile of the tested compounds.
Mechanism of Action
The specific mechanism by which 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects depends on its interaction with molecular targets. Typically, it may bind to enzymes or receptors, altering their activity, which in turn modulates cellular processes. This binding may involve hydrogen bonding, van der Waals forces, or covalent modifications.
Comparison with Similar Compounds
3-Phenyl-substituted Analog
Compound: 3-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1040665-53-9)
4-Methoxyphenyl-substituted Analog
Compound: 3-(4-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1040667-47-7)
- Differences : A 4-methoxyphenyl group at position 3 introduces electron-donating effects.
- Impact : Methoxy groups improve solubility and may modulate electronic interactions with biological targets .
Positional Isomerism in Thienopyrimidinone Core
Compound: 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (CAS 379249-75-9)
- Core Structure: Thieno[2,3-d]pyrimidin-4-one (positional isomer of the target compound).
- Substituents : Allyl group at position 3 and 4-methylphenyl at position 4.
Oxadiazole Substituent Variations
Compound: 3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Oxadiazole Replacement : Isoxazole ring instead of 1,2,4-oxadiazole.
- Impact : Isoxazole’s reduced stability compared to oxadiazole may affect metabolic half-life .
Sulfanyl Group Modifications
Compound: 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 51550-04-0)
- Differences : Lacks the oxadiazole-methylene-sulfanyl side chain.
- Impact : Simplified structure reduces molecular weight (C₉H₈N₂OS₂ vs. C₂₀H₁₆N₄O₂S₂ for the target compound) but may diminish target specificity .
Structural and Computational Analysis
Molecular Similarity Metrics
Computational studies using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) quantify structural similarity between the target compound and analogs. For example:
- Target vs. CAS 1040665-53-9: High similarity (~0.85 Tanimoto index) due to shared thienopyrimidinone-oxadiazole scaffold.
- Target vs. CAS 379249-75-9 : Lower similarity (~0.65) due to positional isomerism and divergent substituents .
Biological Activity
The compound 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, and discusses relevant case studies and research findings.
The molecular formula for this compound is , with a molecular weight of approximately 370.5 g/mol . Its structure features a thieno-pyrimidine core linked to an oxadiazole moiety through a sulfanyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O2S2 |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 1040673-04-8 |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of oxadiazole derivatives has been linked to enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. This is typically mediated through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which regulate apoptosis.
- Case Study : In a study evaluating the cytotoxic effects of various thieno-pyrimidine derivatives, it was found that compounds similar to our target compound displayed IC50 values in the micromolar range against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells. The most potent derivatives led to a significant increase in apoptotic cell populations as evidenced by annexin V staining assays .
Antimicrobial Activity
The thieno-pyrimidine and oxadiazole frameworks are well-known for their antimicrobial properties. Research has indicated that compounds containing these structures can inhibit the growth of various bacterial strains.
- In Vitro Studies : The compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations below 100 µg/mL, suggesting potential as an antimicrobial agent .
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound.
- Functional Groups : The presence of the methyl group on the oxadiazole ring and the sulfanyl linkage are essential for enhancing lipophilicity and cellular uptake.
- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been developed to predict biological activity based on structural features. These models indicate that lipophilicity and electronic properties significantly influence both anticancer and antimicrobial activities .
Q & A
Q. How to design a robust SAR study for this compound?
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
- Step 2 : Screen against target proteins (e.g., EGFR kinase) using fluorescence polarization assays.
- Step 3 : Perform QSAR modeling (Random Forest or PLS regression) to identify critical descriptors (e.g., Hammett σ values, molar refractivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
